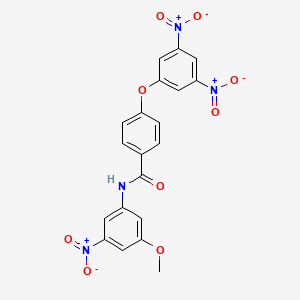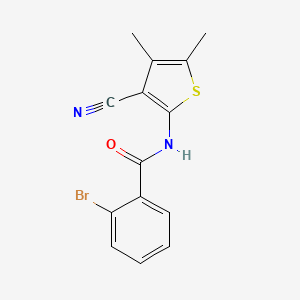
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートは、ヒドラゾン類に属する複雑な有機化合物です。この化合物は、クロロベンゾイル基、メトキシフェニル基、およびベンゾエートエステルが存在することを特徴としています。
準備方法
合成経路と反応条件
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートの合成は、一般的に複数の段階を伴います。一般的な方法には、以下の段階が含まれます。
4-クロロベンゾイルクロリドの生成: これは、4-クロロ安息香酸とチオニルクロリドを反応させることで達成されます。
4-クロロベンゾイルヒドラジドの合成: 次に、4-クロロベンゾイルクロリドとヒドラジン水和物を反応させて、4-クロロベンゾイルヒドラジドを生成します。
ヒドラゾンの生成: 4-クロロベンゾイルヒドラジドを2-メトキシベンズアルデヒドと反応させて、ヒドラゾン中間体を生成します。
アシル化: 次に、ヒドラゾン中間体を安息香酸無水物でアシル化して、最終生成物を生成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。これには、温度、圧力、反応時間の制御、および反応を加速するための触媒の使用が含まれます。
化学反応の分析
反応の種類
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は酸化されて、対応する酸化物を生成できます。
還元: 対応するアミンまたはアルコールを生成するために、還元される可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、酸、塩基などの試薬は、置換反応に使用されます。
生成される主要な生成物
酸化: 酸化物とカルボン酸の生成。
還元: アミンとアルコールの生成。
置換: さまざまな官能基を有する置換誘導体の生成。
科学研究への応用
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートは、科学研究においていくつかの用途があります。
化学: 有機合成の試薬として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に新薬開発における潜在的な治療的用途について研究されています。
産業: 新素材の開発やさまざまな工業プロセスにおける触媒として使用されています。
科学的研究の応用
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素やタンパク質に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
- 4-(2-(((3-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエート
- 4-(2-(((2-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエート
- 4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-エトキシフェニルベンゾエート
独自性
4-(2-(((4-クロロベンゾイル)アミノ)アセチル)カルボヒドラゾノイル)-2-メトキシフェニルベンゾエートは、その官能基の組み合わせが独特であるため、独自のものです。これは、特定の化学的および生物学的特性を与え、他の類似化合物ではそれほど効果的ではない可能性のある特定の研究用途にとって貴重なものです。
特性
分子式 |
C24H20ClN3O5 |
|---|---|
分子量 |
465.9 g/mol |
IUPAC名 |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H20ClN3O5/c1-32-21-13-16(7-12-20(21)33-24(31)18-5-3-2-4-6-18)14-27-28-22(29)15-26-23(30)17-8-10-19(25)11-9-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChIキー |
WCNRBXMUHSTGIR-MZJWZYIUSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)

![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)
![4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B11542501.png)
![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11542509.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
